9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride
Description
9-Azatricyclo[8.1.1.0²,⁷]dodeca-2,4,6-triene hydrochloride is a tricyclic amine hydrochloride with a complex bridged-ring structure. Its molecular formula is C₁₁H₁₄ClN (MW: 195.69 g/mol) and CAS number 111634-86-7 . The compound’s bicyclo[8.1.1] core distinguishes it from other azatricyclic derivatives, conferring unique stereoelectronic properties. It is primarily used as a synthetic intermediate in organic and medicinal chemistry, particularly for designing bioactive molecules. Commercial listings indicate its high cost (e.g., $487–$7,960 for 50 mg–10 g, depending on supplier and purity) , reflecting challenges in synthesis or purification.
Properties
IUPAC Name |
9-azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-11-8(3-1)7-12-10-5-9(11)6-10;/h1-4,9-10,12H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAZEQAVNVYORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1NCC3=CC=CC=C23.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a tricyclic ketone, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs but differ in ring size, substituents, or heteroatom placement:
Key Observations:
For example, smaller bicyclo systems (e.g., [6.2.1]) may exhibit lower thermal stability due to reduced ring tension . The presence of sulfur atoms in 3,7-dithia-5-azatetracyclo derivatives (e.g., ) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
Functional Group Impact :
- Substituents like methoxyphenyl () or ethyl esters () modulate electronic effects and binding affinity. For instance, methoxy groups can enhance π-π stacking interactions in biological targets .
- The hydrochloride salt form in the target compound improves crystallinity and handling compared to free bases .
Commercial and Synthetic Considerations: The target compound’s price (~$971/250 mg) is significantly higher than Ethyl 4-hydroxy-4-phenylbutanoate (€603/50 mg), likely due to complex multi-step synthesis involving bridged-ring formation . Purity specifications (e.g., 95% in ) suggest stringent quality requirements for research applications .
Biological Activity
9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene; hydrochloride is a complex organic compound notable for its unique tricyclic structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H14ClN
- Molecular Weight : 195.69 g/mol
- CAS Number : 104127-09-5
The biological activity of 9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene; hydrochloride is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating physiological responses and influencing cell signaling pathways.
Biological Activity Overview
Research indicates that 9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene; hydrochloride exhibits several biological activities:
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Antimicrobial Activity :
- A study assessed the antibacterial properties of 9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene; hydrochloride against Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
-
Cytotoxicity in Cancer Research :
- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis.
- The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.
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Anti-inflammatory Effects :
- Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines.
- These findings suggest that it may have therapeutic potential in treating inflammatory diseases.
Comparison with Similar Compounds
To contextualize the unique properties of 9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene; hydrochloride, it is useful to compare it with related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 9-Azabicyclo[3.3.1]nonane | Bicyclic | Moderate antimicrobial activity |
| 9-Azabicyclo[4.2.1]nonane | Bicyclic | Limited anticancer properties |
| 9-Azabicyclo[3.2.1]octane | Smaller bicyclic | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
